molecular formula C13H13NO2S B12972104 4-Phenyl-2-propylthiazole-5-carboxylic acid

4-Phenyl-2-propylthiazole-5-carboxylic acid

Cat. No.: B12972104
M. Wt: 247.31 g/mol
InChI Key: CYXPGHOHYSTKEO-UHFFFAOYSA-N
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Description

4-Phenyl-2-propylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-propylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with a substituted acetophenone under acidic conditions, followed by oxidation to form the thiazole ring . The reaction conditions often include the use of sulfur-containing reagents such as sulfuryl chloride or thionyl chloride to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-propylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Phenyl-2-propylthiazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-propylthiazole-5-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The thiazole ring’s ability to participate in electron delocalization makes it a versatile scaffold for interacting with biological molecules .

Comparison with Similar Compounds

  • 2-Phenyl-4-p-tolylthiazole-5-carboxylic acid
  • 4-(4-Methylphenyl)-2-phenyl-5-thiazolecarboxylic acid

Comparison: 4-Phenyl-2-propylthiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

4-phenyl-2-propyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C13H13NO2S/c1-2-6-10-14-11(12(17-10)13(15)16)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16)

InChI Key

CYXPGHOHYSTKEO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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